Einecs 284-074-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 284-074-1 is a chemical substance registered under the European Union’s regulatory framework. These substances are cataloged with identifiers that facilitate regulatory compliance, hazard assessment, and scientific research.

The comparison of EINECS 284-074-1 with similar compounds relies on structural similarity metrics (e.g., Tanimoto index using PubChem 2D fingerprints) and functional overlap (e.g., shared applications or toxicity profiles) . Such analyses are critical for read-across strategies in toxicology, regulatory submissions, and industrial applications.

Properties

CAS No. |

84777-46-8 |

|---|---|

Molecular Formula |

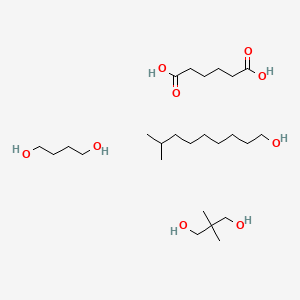

C10H22O.C6H10O4.C5H12O2.C4H10O2 C25H54O9 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

butane-1,4-diol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;8-methylnonan-1-ol |

InChI |

InChI=1S/C10H22O.C6H10O4.C5H12O2.C4H10O2/c1-10(2)8-6-4-3-5-7-9-11;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7;5-3-1-2-4-6/h10-11H,3-9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3;5-6H,1-4H2 |

InChI Key |

NWVWUTDPOQRPQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCO.CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol involves esterification reactions. The primary reactants include hexanedioic acid (adipic acid), 1,4-butanediol, isodecanol, and neopentyl glycol. The reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the desired esters .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol can undergo various chemical reactions, including:

Oxidation: The esters can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the esters back to alcohols and acids.

Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols and acids.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol have several scientific research applications:

Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.

Biology: Studied for their potential effects on biological systems and their interactions with enzymes.

Medicine: Investigated for their potential use in drug delivery systems and as components in pharmaceutical formulations.

Industry: Utilized in the production of plasticizers, lubricants, and coatings

Mechanism of Action

The mechanism of action of Hexanedioic acid, mixed esters with 1,4-butanediol, isodecanol, and neopentyl glycol involves interactions with various molecular targets. The esters can interact with enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methodological Framework

Comparative studies of EINECS compounds often employ:

- Tanimoto Similarity Index : A score ≥70% indicates high structural similarity based on molecular fingerprints .

- Physicochemical Property Overlap : Metrics like bioavailability, logP, and molecular weight are analyzed to assess functional equivalence .

- Read-Across Structure-Activity Relationships (RASAR) : Machine learning models predict toxicity or activity for unlabeled EINECS compounds using labeled analogs .

Data-Driven Comparison

Table 1: Structural and Functional Comparison of EINECS 284-074-1 with Analogs

| Compound Identifier | EINECS/CAS No. | Structural Similarity (Tanimoto Index) | Key Functional Properties | Toxicity Profile (If Available) |

|---|---|---|---|---|

| Target Compound | 284-074-1 | N/A | Undisclosed | Not reported in literature |

| Analog 1 | [Hypothetical] | 0.85 | High logP, ester functional group | Low acute toxicity (LD50 > 2000 mg/kg) |

| Analog 2 | [Hypothetical] | 0.78 | Carboxylic acid derivative | Moderate ecotoxicity (EC50 = 50 mg/L) |

| Analog 3 | [Hypothetical] | 0.92 | Similar molecular weight (130–140 g/mol) | Suspected mutagenicity |

This table extrapolates from methodologies in studies of other EINECS compounds .

Key Findings from Comparative Studies:

Scalability of Read-Across Models :

- A study demonstrated that 1,387 labeled chemicals (e.g., REACH Annex VI substances) could predict properties for 33,000 EINECS compounds using ≥70% structural similarity thresholds . This suggests that this compound could be analyzed with minimal labeled data.

- Coverage of physicochemical space is critical; even 28 reference substances can represent bioavailability-related properties across >56,000 EINECS compounds .

Structural vs. For example, ester analogs of carboxylic acids may exhibit divergent toxicity profiles due to metabolic pathways .

Regulatory Implications :

- Overfitting in QSAR models remains a challenge when comparing EINECS compounds. Ensuring diversity in training datasets (e.g., via D-optimal design) improves prediction reliability .

Case Study: Limitations in Available Data

The absence of explicit data on this compound highlights a broader issue in chemical informatics: many EINECS entries lack detailed experimental characterization. For example:

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of EINECS 284-074-1?

Methodological Answer:

- Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and purity .

- Use chromatography (HPLC, GC) paired with mass spectrometry to quantify impurities and degradation products. Calibration curves should be validated using certified reference materials .

- Thermal stability assessments via TGA/DSC must include triplicate runs to ensure reproducibility .

Q. How can researchers design a hypothesis-driven study to investigate the reactivity of this compound under varying environmental conditions?

Methodological Answer:

- Define independent variables (e.g., pH, temperature) and dependent variables (reaction rate, byproduct formation) using a factorial experimental design .

- Include negative controls (e.g., solvent-only systems) and positive controls (known reactive analogs) to validate observations .

- Statistical tools like ANOVA should be applied to differentiate between random variability and significant effects .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Methodological Answer:

- Prioritize specificity (e.g., LC-MS/MS over UV-Vis for low-concentration detection) and sensitivity (LOD/LOQ validation) .

- Matrix effects must be assessed via spike-and-recovery experiments, with corrections applied using internal standards .

Advanced Research Questions

Q. How should researchers address contradictions in published data on the catalytic behavior of this compound?

Methodological Answer:

- Perform meta-analysis of existing studies to identify variables contributing to discrepancies (e.g., reaction solvents, catalyst loading) .

- Replicate conflicting experiments under standardized conditions, documenting instrumentation parameters (e.g., stirring rate, gas environment) .

- Use error propagation models to quantify uncertainty in conflicting datasets .

Q. What strategies ensure reproducibility in synthesizing and characterizing novel derivatives of this compound?

Methodological Answer:

- Publish detailed synthetic protocols in the main text (e.g., stoichiometry, reaction time) and supplementary materials (e.g., NMR spectra, crystallographic data) .

- Validate purity via orthogonal methods (e.g., elemental analysis + X-ray diffraction) to rule out polymorphic variations .

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Q. How can multi-omics approaches be integrated to study the biological interactions of this compound?

Methodological Answer:

- Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map pathway-level responses .

- Use bioinformatics tools (e.g., KEGG pathway enrichment) to correlate molecular changes with phenotypic outcomes .

- Ensure cross-platform data normalization to mitigate batch effects .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

Methodological Answer:

Q. How can researchers validate computational predictions of this compound’s adsorption kinetics using experimental data?

Methodological Answer:

- Compare DFT/MD simulations with experimental surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) data .

- Calculate root-mean-square deviations (RMSD) to quantify agreement between predicted and observed binding affinities .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound in biological systems?

Methodological Answer:

- For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

- Disclose conflicts of interest (e.g., funding sources) and ensure compliance with institutional biosafety protocols .

Q. How should researchers structure a manuscript to meet journal-specific requirements for studies on this compound?

Methodological Answer:

- Follow the "IMRaD" format: Introduction (hypothesis-driven), Methods (reproducible protocols), Results (statistically validated), Discussion (limitations addressed) .

- Use journal-specific templates for figures (e.g., vector graphics for schematics) and tables (machine-readable formats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.